

Introduction: The Strategic Importance of Chiral Intermediates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methylpropan-1-ol

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In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is a critical determinant of its biological activity, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral building blocks—enantiopure molecules that serve as starting materials for more complex structures—are therefore indispensable tools for the synthetic chemist.^[1] They provide an efficient pathway to introduce specific stereocenters, bypassing the need for challenging chiral resolutions or asymmetric syntheses at later stages.^{[2][3]}

(S)-**3-bromo-2-methylpropan-1-ol** (CAS No: 98244-48-5) has emerged as a versatile and valuable C4 chiral building block.^[4] Its structure incorporates two distinct reactive centers: a primary hydroxyl group and a primary alkyl bromide, with a defined stereocenter at the C2 position. This bifunctionality allows for selective and sequential chemical modifications, making it a strategic precursor in the synthesis of a wide array of complex molecular targets. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical's properties is fundamental to its application. The key physicochemical data for (S)-**3-bromo-2-methylpropan-1-ol** have been compiled from various authoritative sources and are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ BrO	[5][6]
Molecular Weight	153.02 g/mol	[5][7]
Appearance	Liquid	[5]
Density	1.461 g/mL at 25 °C	[5][8]
Boiling Point	73-74 °C at 9 mmHg	
Refractive Index (n ₂₀ /D)	1.483	[5][8]
Optical Activity ([α] ₂₅ /D)	+7.3° (c = 2 in chloroform)	[5]
Flash Point	92 °C (197.6 °F) - closed cup	[5]
CAS Number	98244-48-5	[5][6]
InChI Key	KIBOHRIGZMLNNS-SCSAIBSYSA-N	[5]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

- ¹H NMR Spectroscopy:** The proton NMR spectrum of (S)-**3-bromo-2-methylpropan-1-ol** is expected to show distinct signals corresponding to its unique protons. A multiplet for the methine proton at C2, doublets for the diastereotopic protons of the bromomethyl (CH₂Br) and hydroxymethyl (CH₂OH) groups, and a doublet for the methyl (CH₃) protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum will display four unique signals corresponding to the bromomethyl carbon, the chiral methine carbon, the hydroxymethyl carbon, and the methyl carbon.
- Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.[7]

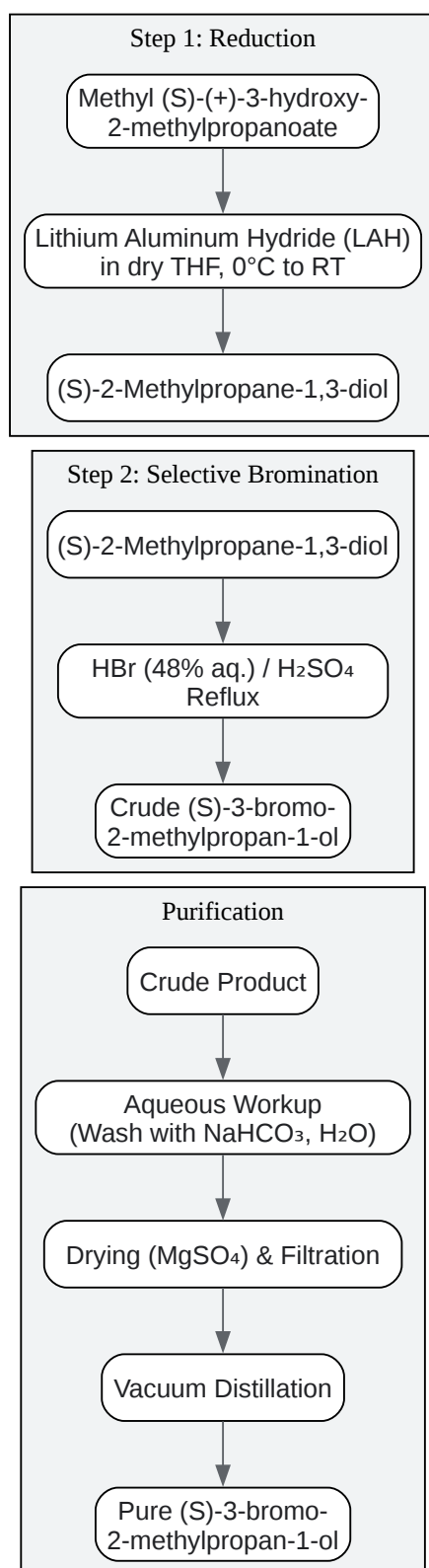
Other significant peaks include C-H stretching vibrations around 2850-3000 cm^{-1} and a C-Br stretching absorption in the fingerprint region.[7]

- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M^+ and $M+2$) corresponding to the presence of the ^{79}Br and ^{81}Br isotopes.[7]

Synthesis Methodologies: A Protocol from a Chiral Precursor

The synthesis of enantiopure (S)-**3-bromo-2-methylpropan-1-ol** typically relies on the "chiral pool" strategy, which utilizes readily available, inexpensive chiral molecules as starting materials.[9] A robust and common precursor is methyl (S)-(+)-3-hydroxy-2-methylpropanoate. The following protocol outlines a reliable two-step reduction and bromination sequence.

Logical Workflow for Synthesis



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Caption: Synthesis and purification workflow for (S)-**3-bromo-2-methylpropan-1-ol**.

Step-by-Step Experimental Protocol

Part 1: Reduction of Methyl (S)-(+)-3-hydroxy-2-methylpropanoate

- **Rationale:** Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting the ester directly to the primary alcohol, yielding the corresponding diol. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LAH.
- **Setup:** Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser.
- **Reagent Preparation:** Suspend 1.2 equivalents of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
- **Addition of Ester:** Dissolve 1.0 equivalent of methyl (S)-(+)-3-hydroxy-2-methylpropanoate^[10] in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion.
- **Quenching:** Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water. This procedure (Fieser workup) is crucial for safely decomposing excess LAH and precipitating aluminum salts in a granular, easily filterable form.
- **Isolation:** Filter the resulting white precipitate through a pad of Celite® and wash thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
- **Concentration:** Remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-2-methylpropane-1,3-diol as an oil, which can often be used in the next step without further purification.

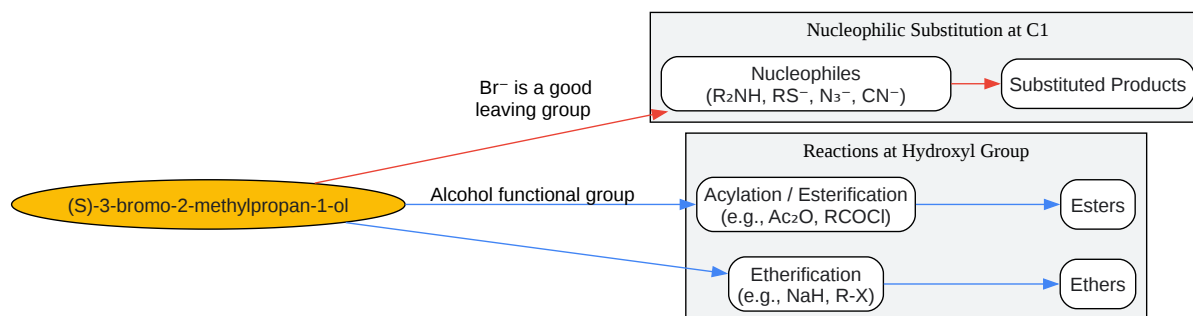
Part 2: Selective Monobromination

- **Rationale:** The conversion of a primary alcohol to an alkyl bromide can be effectively achieved using hydrobromic acid with sulfuric acid as a catalyst.^[11] In a diol, selective monobromination can be achieved by controlling stoichiometry and reaction conditions, though some formation of the dibrominated byproduct is possible. The less sterically hindered primary hydroxyl is the kinetically favored site of reaction.
- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude (S)-2-methylpropane-1,3-diol from the previous step with 2.0 equivalents of 48% aqueous hydrobromic acid.
- **Catalyst Addition:** Slowly and carefully add 0.5 equivalents of concentrated sulfuric acid while cooling the flask in an ice bath.
- **Reaction:** Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After cooling, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize residual acids), and finally with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (S)-**3-bromo-2-methylpropan-1-ol**.

Applications in Drug Development and Advanced Synthesis

The utility of (S)-**3-bromo-2-methylpropan-1-ol** lies in its ability to serve as a versatile chiral precursor for high-value molecules.

Reactivity Profile



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Caption: Key reactivity pathways of (S)-3-bromo-2-methylpropan-1-ol.

- Synthesis of Pharmaceutical Intermediates:** It is a documented precursor for synthesizing the phase II metabolite of mexiletine, (R)-mexiletine N-carboxyloxy- β -D-glucuronide.[5][12] It is also employed as a reagent in the preparation of pyrazolopyrimidinamine derivatives, which have been investigated for their kinase inhibitory activity.[12]
- Natural Product Synthesis:** The compound has been utilized as a starting material in the total synthesis of complex natural products such as (R)-(+)-muscopyridine, the marine natural product polycavernoside A, and the poison frog alkaloid (+)-allopumiliotoxin 323B'.[5][12]
- Materials Science:** Beyond pharmaceuticals, it can be used in the construction of homochiral porous molecular networks, where the defined stereochemistry of the building block is translated into the macroscopic structure of the material.[12]

Safety and Handling

As with any brominated organic compound, proper safety protocols must be strictly followed.

- Hazard Classification: (S)-**3-bromo-2-methylpropan-1-ol** is classified as an irritant.[7][13] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5][14] For operations with a risk of aerosol generation, a respirator with a suitable organic vapor filter may be necessary.[14]
- Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4][14] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[14]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[14]
 - Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing.[14]
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]
 - Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Conclusion

(S)-**3-bromo-2-methylpropan-1-ol** is a quintessential example of a modern chiral building block, offering a gateway to complex, enantiomerically pure molecules. Its defined stereocenter and bifunctional nature provide chemists with a powerful tool for strategic and efficient synthesis. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in research, drug discovery, and materials science.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of Chiral Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332129#s-3-bromo-2-methylpropan-1-ol-properties]

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